Regioisomeric Differentiation in Burkholderia Co-treatment Potentiation
The regioisomer 7-amino-5-chloroquinolin-8-ol was explicitly compared with chloroxine (5,7-dichloro-8-hydroxyquinoline) in a Burkholderia thailandensis co-treatment model with ceftazidime. Switching the chlorine at C7 to an amino group reduced the pIC50 from ~5.1–5.5 (chloroxine) to ~3.4. While this data pertains to the 7-amino isomer, it establishes that substituting chlorine with an amino group at C7 dramatically attenuates activity, providing a quantitative boundary for predicting the activity of the 5-amino-7-chloro isomer, where the amino group is at C5 instead. [1]
| Evidence Dimension | Co-treatment potentiation of ceftazidime (pIC50) |
|---|---|
| Target Compound Data | No direct data for 5-Amino-7-chloroquinolin-8-ol available |
| Comparator Or Baseline | Chloroxine: pIC50 ≈ 5.1–5.5; 7-Amino-5-chloroquinolin-8-ol: pIC50 ≈ 3.4 |
| Quantified Difference | ~1.7–2.1 log units loss upon amino substitution at C7 |
| Conditions | B. thailandensis, 730 μM ceftazidime, 24 h, PrestoBlue viability readout |
Why This Matters
This demonstrates that the chlorine substituent at C7 is critical for antimicrobial synergy; the 5-amino-7-chloro substitution pattern may therefore retain activity closer to chloroxine than the 7-amino analog.
- [1] PLOS ONE. Drug screening to identify compounds to act as co-therapies for the treatment of Burkholderia species. 2021. Figure 5: Hit expansion around chloroxine. View Source
